molecular formula C11H15ClN2O2 B1446815 3-(2-(ethylamino)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride CAS No. 1864054-16-9

3-(2-(ethylamino)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride

Cat. No.: B1446815
CAS No.: 1864054-16-9
M. Wt: 242.7 g/mol
InChI Key: YKHNIGFKNFTRMD-UHFFFAOYSA-N
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Description

3-(2-(ethylamino)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride is a chemical compound that belongs to the class of benzo[d]oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(ethylamino)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride typically involves the following steps:

    Formation of the Benzo[d]oxazole Core: The benzo[d]oxazole core can be synthesized by reacting o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Ethylamino Group: The ethylamino group is introduced through a nucleophilic substitution reaction, where an ethylamine reacts with an appropriate electrophilic intermediate.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-(ethylamino)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethylamino group or the benzo[d]oxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as N-oxides.

    Reduction: Formation of reduced derivatives such as amines.

    Substitution: Formation of substituted benzo[d]oxazole derivatives.

Scientific Research Applications

3-(2-(ethylamino)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a neuroprotective agent and its effects on cellular pathways.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(ethylamino)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. For example, it may influence the phosphorylation of proteins involved in neuroprotection and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(ethylamino)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride
  • 3-(2-(methylamino)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride
  • 3-(2-(ethylamino)ethyl)benzo[d]thiazol-2(3H)-one hydrochloride

Uniqueness

3-(2-(ethylamino)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride is unique due to its specific substitution pattern on the benzo[d]oxazole ring, which imparts distinct pharmacological properties. Its ethylamino group enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[2-(ethylamino)ethyl]-1,3-benzoxazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c1-2-12-7-8-13-9-5-3-4-6-10(9)15-11(13)14;/h3-6,12H,2,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHNIGFKNFTRMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN1C2=CC=CC=C2OC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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